1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole is an organic compound characterized by the presence of a bromine atom, two methyl groups, and a cyclopropyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,6-dimethylphenylhydrazine and cyclopropyl ketone.
Formation of Pyrazole Ring: The reaction between 4-bromo-2,6-dimethylphenylhydrazine and cyclopropyl ketone under acidic or basic conditions leads to the formation of the pyrazole ring.
Cyclization: The final step involves cyclization to form the desired compound.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 1-(4-Bromo-2,6-dimethylphenyl)-3-methylpyrazole
- 1-(4-Bromo-2,6-dimethylphenyl)-5-cyclopropylpyrazole
- 1-(4-Bromo-2,6-dimethylphenyl)-4-ethylpyrazole
Uniqueness: 1-(4-Bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole is unique due to the presence of the cyclopropyl group, which imparts specific steric and electronic properties. This can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H15BrN2 |
---|---|
Molecular Weight |
291.19 g/mol |
IUPAC Name |
1-(4-bromo-2,6-dimethylphenyl)-4-cyclopropylpyrazole |
InChI |
InChI=1S/C14H15BrN2/c1-9-5-13(15)6-10(2)14(9)17-8-12(7-16-17)11-3-4-11/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
PJZBDFOCWQGTQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=C(C=N2)C3CC3)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.